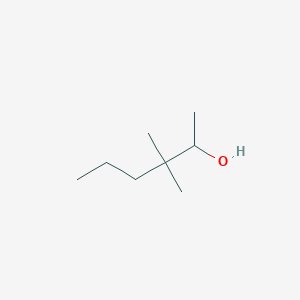

3,3-Dimethyl-2-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTHCWFPLXSQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944629 | |

| Record name | 3,3-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22025-20-3 | |

| Record name | 3,3-Dimethyl-2-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022025203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,3-Dimethyl-2-hexanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the synthesis of the secondary alcohol 3,3-Dimethyl-2-hexanol through a Grignard reaction. The most chemically sound and practical approach involves the nucleophilic addition of a methylmagnesium halide to the sterically hindered aldehyde, 2,2-dimethylpentanal (B85100). This guide details the underlying reaction mechanism, a comprehensive experimental protocol, expected quantitative outcomes, and potential side reactions. All data is presented to facilitate clear understanding and application by professionals in chemical and pharmaceutical development.

Introduction and Reaction Principle

The Grignard reaction is a powerful and versatile organometallic reaction for forming carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction utilizes an organomagnesium halide (the Grignard reagent) as a potent nucleophile.[2][3][4]

The synthesis of this compound, a secondary alcohol, is effectively achieved by the reaction of an appropriate aldehyde with a Grignard reagent.[5] The selected pathway involves the nucleophilic attack of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) on the electrophilic carbonyl carbon of 2,2-dimethylpentanal. This is followed by an acidic workup to protonate the intermediate magnesium alkoxide, yielding the final alcohol product.

This route is favored over the alternative (reaction of acetaldehyde (B116499) with a sterically hindered 1,1-dimethylbutylmagnesium halide) due to the relative ease of preparing and handling the methyl Grignard reagent and the reduced steric hindrance at the reacting centers. However, the steric bulk adjacent to the carbonyl group in 2,2-dimethylpentanal presents challenges, including the potential for competing side reactions such as enolization and reduction.[5][6][7]

Reaction Scheme

References

- 1. britthipple.com [britthipple.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethyl-2-hexanol (CAS No. 22025-20-3). The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis via Grignard reaction, its oxidation to the corresponding ketone, and its esterification. The guide also explores the mechanism of its acid-catalyzed dehydration, a reaction prone to carbocation rearrangement. This information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and material science.

Introduction

This compound is a secondary alcohol with a branched hydrocarbon chain. Its structure, characterized by a hydroxyl group on the second carbon and two methyl groups on the third carbon, imparts specific steric and electronic properties that influence its reactivity and physical behavior. Understanding these properties is crucial for its application as a synthetic intermediate, a potential solvent, or a building block in the development of new chemical entities.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is a colorless liquid at room temperature with limited solubility in water but good solubility in common organic solvents.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 3,3-dimethylhexan-2-ol | [1] |

| CAS Number | 22025-20-3 | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| SMILES | CCCC(C)(C)C(C)O | [1] |

| InChI | InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3 | [1] |

Physicochemical Properties

| Property | Value | Source/Method |

| Density | 0.842 g/cm³ | [2] |

| Boiling Point | ~158-162 °C (estimated) | Based on isomers |

| Melting Point | Not available | |

| Refractive Index | 1.433 | [2] |

| logP (octanol/water) | 2.6 (calculated) | [1] |

| Topological Polar Surface Area | 20.2 Ų (calculated) | [1] |

Spectral Data

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST Standard Reference Database. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the alkyl chain.

-

C-O stretch: A band in the 1050-1150 cm⁻¹ region corresponding to the stretching of the C-O single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (on C2) | ~1.15 | Doublet | 3H |

| CH-OH (on C2) | ~3.6 - 3.8 | Quartet | 1H |

| C(CH₃)₂ (on C3) | ~0.85 | Singlet | 6H |

| CH₂ (on C4) | ~1.2 - 1.4 | Multiplet | 2H |

| CH₂ (on C5) | ~1.2 - 1.4 | Multiplet | 2H |

| CH₃ (on C6) | ~0.9 | Triplet | 3H |

| OH | Variable | Singlet (broad) | 1H |

¹³C NMR (Predicted):

| Carbon | Chemical Shift (ppm) |

| C1 (CH₃ on C2) | ~23 |

| C2 (CH-OH) | ~75 |

| C3 (C(CH₃)₂) | ~35 |

| C4 (CH₂) | ~45 |

| C5 (CH₂) | ~17 |

| C6 (CH₃) | ~14 |

| C7, C8 (C(CH₃)₂) | ~25 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound by the reaction of 3,3-dimethyl-2-butanone with ethylmagnesium bromide.

Materials:

-

3,3-Dimethyl-2-butanone

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Oxidation of this compound to 3,3-Dimethyl-2-hexanone (Swern Oxidation)

This protocol outlines the oxidation of the secondary alcohol to a ketone using Swern oxidation conditions.[3]

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Standard laboratory glassware for low-temperature reactions

Procedure:

-

Activation of DMSO: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath). A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

Addition of Alcohol: A solution of this compound in anhydrous DCM is added dropwise to the activated DMSO solution at -78 °C. The reaction mixture is stirred for 30 minutes.

-

Addition of Base: Triethylamine is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3,3-Dimethyl-2-hexanone can be purified by distillation or column chromatography.

Esterification of this compound with Acetic Acid (Fischer Esterification)

This protocol describes the formation of 3,3-dimethylhexan-2-yl acetate (B1210297) via Fischer esterification.[4][5]

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Reflux: The reaction mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. The organic layer is washed with water, saturated aqueous sodium bicarbonate solution (to neutralize the acids), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude ester, 3,3-dimethylhexan-2-yl acetate, can be purified by distillation under reduced pressure.

Reaction Mechanisms and Pathways

Synthesis via Grignard Reaction

The synthesis of this compound from 3,3-dimethyl-2-butanone and ethylmagnesium bromide follows a nucleophilic addition mechanism.

Caption: Synthesis of this compound via Grignard reaction.

Oxidation to a Ketone

The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide intermediate, which then undergoes intramolecular elimination.

Caption: Swern oxidation of this compound.

Acid-Catalyzed Dehydration

The dehydration of this compound in the presence of a strong acid proceeds via an E1 mechanism. This reaction is notable for the potential of a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation intermediate, leading to a mixture of alkene products.

Caption: Dehydration mechanism of this compound.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data, along with the detailed experimental protocols and reaction pathway diagrams, offer a comprehensive resource for chemists and researchers. While experimental data for some properties remain elusive, the provided information, based on reliable sources and established chemical principles, serves as a strong foundation for the safe handling, application, and further investigation of this compound.

References

3,3-Dimethyl-2-hexanol CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This document provides essential technical information regarding the chemical compound 3,3-Dimethyl-2-hexanol, including its Chemical Abstracts Service (CAS) number and known suppliers.

Chemical Identification

Compound Name: this compound

CAS Number: 22025-20-3[1][2][3]

The identity of this compound is confirmed by its unique CAS Registry Number, 22025-20-3. This identifier is universally used to provide an unambiguous reference for the chemical substance.

Molecular Formula: C₈H₁₈O[1][2]

Molecular Weight: 130.23 g/mol [3]

Synonyms:

-

3,3-dimethylhexan-2-ol[3]

Physicochemical Properties

A summary of key physicochemical data for this compound is presented in the table below.

| Property | Value |

| Density | 0.821 g/cm³ |

| Boiling Point | 157.9 °C at 760 mmHg |

| Flash Point | 56.6 °C |

| Refractive Index | 1.425 |

| Vapor Pressure | 0.961 mmHg at 25°C |

Note: The physicochemical properties are based on available data and may vary under different experimental conditions.

Suppliers

The following companies have been identified as potential suppliers for this compound (CAS: 22025-20-3). It is recommended to contact these suppliers directly for information on availability, purity, and ordering.

It is important to note that while some search results may indicate suppliers for isomers such as 2,3-Dimethyl-2-hexanol, the suppliers listed above are specifically associated with this compound.

Note on In-depth Technical Guide

The request for a comprehensive technical guide or whitepaper, including detailed experimental protocols and signaling pathway diagrams, falls outside the scope of a standard chemical information request. The generation of such a document would necessitate extensive, compound-specific research and development data that is not publicly available. The information provided herein is intended to serve as a foundational technical data sheet.

References

An In-depth Technical Guide to the Spectral Analysis of Dimethylhexanols

A comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for constitutional isomers of 3,3-Dimethyl-2-hexanol.

Introduction to Dimethylhexanols

The C8H18O isomers, specifically the dimethylhexanols, are of interest in various fields of chemical research and development. Their structural elucidation is heavily reliant on a combination of spectroscopic techniques. This guide provides a detailed overview of the expected spectral data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for 2,2-dimethyl-3-hexanol, serving as a valuable reference for researchers, scientists, and professionals in drug development.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for 2,2-Dimethyl-3-hexanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts for 2,2-Dimethyl-3-hexanol [1]

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~2.6 | Broad Singlet | 1H |

| CH(OH) | 3.198 | Triplet | 1H |

| -CH₂-CH₃ | 1.26 - 1.59 | Multiplet | 4H |

| -C(CH₃)₃ | 0.936 | Singlet | 9H |

| -CH₂-CH₃ | 0.892 | Triplet | 3H |

Note: The chemical shift of the hydroxyl (-OH) proton can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts for 2,2-Dimethyl-3-hexanol [2]

| Carbon Atom | Chemical Shift (ppm) |

| CH(OH) | ~80 |

| -C(CH₃)₃ | ~35 |

| -CH₂-CH₂-CH₃ | ~30 |

| -C(CH₃)₃ | ~26 |

| -CH₂-CH₂-CH₃ | ~18 |

| -CH₂-CH₃ | ~14 |

Note: Approximate chemical shifts are provided based on typical values for similar structures.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2,2-Dimethyl-3-hexanol [3]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Hydrogen-bonded hydroxyl group |

| C-H Stretch | 3000 - 2850 | Strong | Aliphatic C-H bonds |

| C-O Stretch | 1200 - 1050 | Strong | Carbon-oxygen single bond |

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of 2,2-Dimethyl-3-hexanol [4]

| m/z | Relative Intensity | Possible Fragment |

| 130 | Low / Absent | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - CH₃]⁺ |

| 101 | Moderate | [M - C₂H₅]⁺ |

| 87 | High | [M - C₃H₇]⁺ (α-cleavage) |

| 73 | High | [M - C₄H₉]⁺ (α-cleavage) |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 45 | Moderate | [CH₃CHOH]⁺ |

Note: The molecular ion peak for secondary alcohols is often weak or absent.[5][6] The fragmentation pattern is dominated by α-cleavage and the formation of stable carbocations.[7]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the liquid alcohol sample.

Materials:

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

Analyte (2,2-Dimethyl-3-hexanol)

Procedure:

-

Sample Preparation:

-

Sample Transfer:

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

The sample height in the tube should be approximately 4-5 cm.[9]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse sequences.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid alcohol sample to identify functional groups.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.[10]

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Analyte (2,2-Dimethyl-3-hexanol)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid alcohol directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the alcohol.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

-

GC-MS instrument

-

Helium carrier gas

-

Volumetric flask

-

Solvent (e.g., dichloromethane (B109758) or methanol)

-

Microsyringe

-

Analyte (2,2-Dimethyl-3-hexanol)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the alcohol (e.g., 1 mg/mL) in a suitable volatile solvent.

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to separate the analyte from the solvent and any impurities.

-

Set the injector temperature and transfer line temperature (typically 250 °C).

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

-

Injection and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The analyte is vaporized and separated on the GC column before entering the mass spectrometer.

-

The mass spectrometer records the mass-to-charge ratio of the molecular ion and its fragments.

-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown alcohol using the spectroscopic methods described.

Caption: Logical workflow for the spectroscopic analysis of an unknown alcohol.

References

- 1. 2,2-DIMETHYL-3-HEXANOL(4209-90-9) 1H NMR [m.chemicalbook.com]

- 2. 2,2-DIMETHYL-3-HEXANOL(4209-90-9) 13C NMR spectrum [chemicalbook.com]

- 3. 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexanol, 2,2-dimethyl- [webbook.nist.gov]

- 5. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. benchchem.com [benchchem.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-2-hexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Solubility of Alcohols

The solubility of an alcohol like 3,3-Dimethyl-2-hexanol is primarily dictated by its molecular structure. The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents.[1][2][3] However, the bulk of the molecule consists of a nonpolar hydrocarbon chain, which favors interactions with nonpolar solvents.[1][2] The principle of "like dissolves like" is paramount in predicting solubility.[2][4]

This compound is a branched-chain alcohol. Branching in the carbon chain can increase solubility in polar solvents compared to its straight-chain isomers because the branching reduces the effective nonpolar surface area, lessening the disruption of the solvent's hydrogen bonding network.[5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [6][7] |

| Molecular Weight | 130.23 g/mol | [6][7] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | 152.0-153.0 °C at 760 mmHg (estimated for 3-methyl-2-hexanol) | [8] |

| Density | 0.842 g/cm³ (estimated) | [9] |

| Refractive Index | 1.433 (estimated) | [9] |

| LogP (Octanol-Water Partition Coefficient) | 2.6 (Predicted) | [6] |

Predicted Solubility Profile

In the absence of experimentally determined quantitative data, a qualitative solubility profile for this compound in common organic solvents can be predicted based on its structure and physicochemical properties. The LogP value of 2.6 indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar, Protic | Low | The long, nonpolar C8 alkyl chain outweighs the polarity of the single hydroxyl group. |

| Methanol | Polar, Protic | High | As a short-chain alcohol, it is a good solvent for other alcohols. |

| Ethanol | Polar, Protic | High | Similar to methanol, it readily dissolves other alcohols. |

| Acetone | Polar, Aprotic | High | Its polarity is sufficient to interact with the hydroxyl group, and it can accommodate the nonpolar alkyl chain. |

| Dichloromethane | Moderately Polar | High | A versatile solvent that can dissolve a wide range of organic compounds. |

| Diethyl Ether | Slightly Polar | High | Its ability to act as a hydrogen bond acceptor and its overall nonpolar character make it a good solvent. |

| Toluene (B28343) | Nonpolar, Aromatic | High | The nonpolar nature of toluene will readily solvate the nonpolar alkyl chain of this compound. |

| Hexane (B92381) | Nonpolar, Aliphatic | High | "Like dissolves like"; the nonpolar hexane will effectively dissolve the nonpolar portion of the alcohol. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Medium to High | A strong polar aprotic solvent that can likely dissolve this compound. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks

-

Syringe filters (if necessary for removing particulates)

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a second phase (undissolved solute) should be visible.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the thermostatic bath without agitation for at least 24 hours to allow for complete phase separation.

-

-

Sampling:

-

Carefully extract a known volume of the clear, saturated supernatant using a calibrated micropipette. Avoid disturbing the undissolved solute.

-

If necessary, filter the sample through a syringe filter compatible with the solvent.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the saturated sample solution using a pre-calibrated GC-FID or another suitable analytical method.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the saturated sample from the calibration curve.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. 3,3-Dimethylhexan-2-ol | C8H18O | CID 140875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 3-methyl-2-hexanol, 2313-65-7 [thegoodscentscompany.com]

- 9. This compound [stenutz.eu]

A Technical Guide to the Classification of 3,3-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the classification of 3,3-dimethyl-2-hexanol as a secondary alcohol. It includes structural elucidation, classification rationale, relevant physicochemical data, and an experimental protocol for empirical classification.

Introduction to Alcohol Classification

Alcohols are organic compounds characterized by the presence of one or more hydroxyl (–OH) functional groups attached to a saturated carbon atom. The classification of alcohols into primary (1°), secondary (2°), and tertiary (3°) categories is a fundamental concept in organic chemistry that dictates their reactivity and potential applications. This classification is determined by the number of carbon atoms directly bonded to the carbinol carbon (the carbon atom bearing the –OH group).[1][2][3]

-

Primary (1°) Alcohols: The carbinol carbon is bonded to one other carbon atom.[4][5]

-

Secondary (2°) Alcohols: The carbinol carbon is bonded to two other carbon atoms.[4][5]

-

Tertiary (3°) Alcohols: The carbinol carbon is bonded to three other carbon atoms.[4][5]

Structural Analysis of this compound

The systematic IUPAC name, this compound, provides the necessary information to deduce its molecular structure.

-

"-hexanol" : Indicates a six-carbon parent chain with a hydroxyl group.

-

"-2-ol" : Specifies that the hydroxyl group is located on the second carbon of the chain.

-

"3,3-dimethyl-" : Denotes two methyl group substituents on the third carbon of the chain.

Based on this, the structure is as follows:

Caption: Structure of this compound.

References

An In-depth Technical Guide to the Potential Stereoisomers of 3,3-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-hexanol, a chiral secondary alcohol, possesses a single stereocenter, giving rise to a pair of enantiomers: (R)-3,3-Dimethyl-2-hexanol and (S)-3,3-Dimethyl-2-hexanol. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their biological activity, including pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, detailing theoretical principles, potential methods for enantioselective synthesis and separation, and protocols for characterization. This document is intended to serve as a foundational resource for researchers in drug discovery and development, providing the necessary framework for the synthesis, isolation, and evaluation of the individual enantiomers of this compound.

Introduction to the Stereoisomerism of this compound

The molecular structure of this compound features a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 3,3-dimethylbutyl group (-C(CH₃)₂CH₂CH₂CH₃). According to the principles of stereochemistry, a molecule with one chiral center can exist as two non-superimposable mirror images, known as enantiomers.

The two enantiomers of this compound are designated as (R)-3,3-Dimethyl-2-hexanol and (S)-3,3-Dimethyl-2-hexanol based on the Cahn-Ingold-Prelog priority rules. These isomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of a chiral environment, most notably in their interaction with plane-polarized light (optical activity) and their binding to chiral receptors and enzymes in biological systems.[1] The differential biological effects of enantiomers are of paramount importance in drug development, as one enantiomer may exhibit therapeutic benefits while the other could be inactive or even toxic.[2]

Logical Determination of Stereoisomers:

References

An In-Depth Technical Guide on 3,3-Dimethyl-2-hexanol: From Plausible Synthesis to Physicochemical Characterization

Introduction

3,3-Dimethyl-2-hexanol, a secondary octyl alcohol, represents one of the numerous structural isomers of C8H18O. While a singular, definitive "discovery" paper for this specific molecule is not prominent in the historical chemical literature, its synthesis and characterization are well within the realm of classic organic chemistry methodologies developed in the early to mid-20th century. The advent and refinement of powerful synthetic tools, most notably the Grignard reaction, enabled chemists to systematically prepare a vast array of aliphatic alcohols for the study of their physical properties and chemical reactivity. It is highly probable that this compound was first synthesized and characterized as part of these broader systematic investigations into the isomers of branched-chain alcohols rather than as a target of specific, isolated research. This guide provides a plausible historical context for its synthesis, detailed experimental protocols for its preparation based on established chemical reactions, a comprehensive summary of its physicochemical properties, and a discussion of its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and analysis.

| Property | Value |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 22025-20-3 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not precisely documented, but expected to be in the range of other C8 alcohols (e.g., 1-octanol (B28484) ~195 °C, 2-octanol (B43104) ~179 °C) |

| Density | Not precisely documented |

| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents |

Historical Context and Plausible First Synthesis

The synthesis of a secondary alcohol such as this compound would have become a routine academic or industrial exercise following the development of the Grignard reaction by François Auguste Victor Grignard in 1900. This reaction provides a robust and versatile method for the formation of carbon-carbon bonds, allowing for the construction of complex molecules from simpler precursors.

Two primary retrosynthetic pathways are plausible for the initial laboratory synthesis of this compound:

-

Grignard reaction of an aldehyde with an organomagnesium halide: This would involve the reaction of 3,3-dimethylbutanal with ethylmagnesium bromide or the reaction of acetaldehyde (B116499) with a 1,1-dimethylbutylmagnesium halide.

-

Reduction of a ketone: The corresponding ketone, 3,3-dimethyl-2-hexanone (B3050459), could be reduced to the secondary alcohol using various reducing agents.

Given the commercial availability of the precursors, the Grignard reaction between 3,3-dimethyl-2-butanone and ethylmagnesium bromide, or the reduction of 3,3-dimethyl-2-hexanone, are the most likely routes for its initial and subsequent preparations.

Experimental Protocols

The following are detailed experimental protocols for the plausible synthesis of this compound.

Method 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 3,3-dimethyl-2-butanone and ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

3,3-Dimethyl-2-butanone (pinacolone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

Grignard Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Method 2: Synthesis via Reduction of a Ketone

This protocol outlines the reduction of 3,3-dimethyl-2-hexanone to this compound using sodium borohydride (B1222165).

Materials:

-

3,3-Dimethyl-2-hexanone

-

Sodium borohydride (NaBH4)

-

Diethyl ether

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction: In a round-bottom flask, dissolve 3,3-dimethyl-2-hexanone in methanol. Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Work-up: Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution. Remove the methanol under reduced pressure. Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

-

Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation.

Characterization

The synthesized this compound would have been historically and would be currently characterized using a combination of techniques to confirm its structure and purity.

Historical Methods:

-

Elemental Analysis: To determine the empirical formula (C8H18O).

-

Boiling Point Determination: A key physical constant for identification.

-

Density Measurement: Another important physical constant.

-

Refractive Index: Used for characterization of liquid samples.

-

Derivatization: Reaction with agents like 3,5-dinitrobenzoyl chloride to form a solid derivative with a sharp melting point for confirmation.

Modern Methods:

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group (a broad peak around 3300 cm⁻¹) and the absence of a carbonyl (C=O) group (around 1715 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which can be used to elucidate the structure.

-

Gas Chromatography (GC): To assess the purity of the final product.

Biological and Industrial Relevance

While not a widely commercialized chemical, this compound has appeared in specific research contexts. For instance, it has been identified as a volatile organic compound in studies related to honey bees, suggesting a potential role in chemical ecology. Its structural isomers are found in various applications, including as solvents, in fragrances, and as intermediates in the synthesis of other organic compounds. The study of such branched-chain alcohols contributes to our understanding of structure-activity relationships in various chemical and biological systems.

This compound, while lacking a celebrated discovery story, is a product of the systematic expansion of synthetic organic chemistry. Its preparation is a straightforward application of fundamental reactions like the Grignard synthesis and ketone reduction. The detailed protocols and characterization methods outlined in this guide provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the synthesis and properties of branched-chain aliphatic alcohols. The continued, albeit niche, interest in this and similar molecules underscores the enduring importance of understanding the vast chemical space of even seemingly simple organic compounds.

An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 3,3-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known theoretical and experimentally determined properties of 3,3-Dimethyl-2-hexanol (CAS No: 22025-20-3). This secondary alcohol, with the molecular formula C8H18O, is a valuable compound for various applications in organic synthesis and material science.[1][2] This document collates and compares its physical, chemical, and spectral properties, offers detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Physicochemical Properties: A Comparative Analysis

The distinction between theoretical and experimental data is crucial for assessing the purity and confirming the identity of a chemical compound. Theoretical properties are calculated based on molecular structure using computational models, while experimental values are determined through empirical measurement.[3] Discrepancies between these values can often be attributed to intermolecular forces, conformational effects, and experimental conditions.

Table 1: Comparison of Theoretical and Experimental Physical Properties

| Property | Theoretical/Computed Value | Experimental Value | Reference |

| Molecular Weight | 130.23 g/mol | 130.2279 g/mol | [1][2][3] |

| Boiling Point | - | 157.9 °C at 760 mmHg | [1] |

| Density | - | 0.821 g/cm³ | [1] |

| Refractive Index | - | 1.425 | [1] |

| Flash Point | - | 56.6 °C | [1] |

| Vapor Pressure | 0.961 mmHg at 25°C | - | [1] |

| XLogP3-AA (LogP) | 2.6 | - | [3] |

| Topological Polar Surface Area | 20.2 Ų | - | [3] |

Note: Many experimental values are reported without corresponding theoretical calculations in publicly available databases. The provided theoretical values are computationally derived.

Synthesis and Characterization Workflow

The synthesis of a secondary alcohol like this compound typically involves the reduction of a corresponding ketone. The subsequent characterization is a multi-step process to confirm the structure and purity of the synthesized compound.

Caption: A typical workflow for the synthesis and subsequent analytical characterization.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The following sections outline methodologies for the synthesis and key characterization techniques for secondary alcohols.

This protocol describes a general method for the reduction of a ketone to a secondary alcohol using sodium borohydride (B1222165).

Objective: To synthesize this compound from 3,3-Dimethyl-2-hexanone.

Materials:

-

3,3-Dimethyl-2-hexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 3,3-Dimethyl-2-hexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation to yield pure this compound.

IR spectroscopy is used to identify the presence of key functional groups. For this compound, the primary diagnostic peak is the hydroxyl (-OH) stretch.

Objective: To confirm the presence of the hydroxyl group.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of the purified this compound sample directly onto the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Expected Result: A strong, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol.[4] Additional peaks in the 2850-3000 cm⁻¹ region will correspond to C-H stretching.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.

Objective: To confirm the carbon skeleton and proton environments of this compound.

Methodology:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified alcohol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Expected ¹H NMR Signals: The spectrum will show distinct signals corresponding to the different proton environments. Key signals include a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, a quartet for the proton on the hydroxyl-bearing carbon, and signals for the propyl and gem-dimethyl groups.

-

Expected ¹³C NMR Signals: The spectrum will display eight distinct signals, one for each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group will appear in the 60-80 ppm range.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess the purity of the sample and confirm its molecular weight.

Objective: To determine the purity and confirm the molecular mass of the synthesized product.

Methodology:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized and separated based on its boiling point and interactions with the GC column.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization).

-

The mass spectrometer separates the resulting ions by their mass-to-charge ratio.

-

Expected Result: The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum for this peak will show a molecular ion (M⁺) peak corresponding to the molecular weight of this compound (130.23 g/mol ), although it may be weak.[3] A prominent M-15 peak (loss of a methyl group) and other characteristic fragmentation patterns will also be observed.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,3-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-hexanol is a secondary alcohol with the chemical formula C8H18O.[1] Its structure features a hexane (B92381) backbone with two methyl groups attached to the third carbon atom and a hydroxyl group on the second carbon atom. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, supplemented with a detailed experimental protocol for its synthesis and characterization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's behavior in various experimental and physiological environments.

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethylhexan-2-ol | [2] |

| CAS Number | 22025-20-3 | [1] |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [2] |

| Density | 0.842 g/cm³ | [3] |

| Boiling Point | 157.9 °C at 760 mmHg | |

| Refractive Index | 1.433 | [3] |

| SMILES | CCCC(C)(C)C(C)O | [2] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a combination of covalent bonds, including carbon-carbon (C-C), carbon-hydrogen (C-H), carbon-oxygen (C-O), and oxygen-hydrogen (O-H) bonds. The central carbon framework is based on a hexane chain. The presence of two methyl groups on the third carbon atom creates a sterically hindered environment around the adjacent chiral center at the second carbon, which bears the hydroxyl group.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be achieved through a Grignard reaction, a versatile method for forming carbon-carbon bonds.[4][5][6] This protocol outlines the reaction of an appropriate Grignard reagent with an aldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

3,3-Dimethyl-2-butanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Propylmagnesium Bromide):

-

All glassware must be thoroughly dried to exclude moisture.

-

Place magnesium turnings in the three-necked flask under an inert atmosphere.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the 1-bromopropane solution to the magnesium. The reaction may need gentle heating to initiate.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: An IR spectrum of the compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will provide information on the different types of protons and their neighboring environments. The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The proton on the carbon bearing the hydroxyl group (C2) will appear as a multiplet due to coupling with adjacent protons. The various methyl and methylene (B1212753) protons will have distinct chemical shifts and splitting patterns.

-

¹³C NMR spectroscopy will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming its structure.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 130, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and physicochemical properties of this compound. The provided synthesis protocol and characterization methods offer a practical framework for researchers working with this compound. The steric hindrance introduced by the dimethyl groups on the third carbon atom is a key structural feature that influences its reactivity and physical properties, making it an interesting subject for further investigation in various fields of chemistry and drug development.

References

Methodological & Application

Synthesis of 3,3-Dimethyl-2-hexanol: A Detailed Protocol for Laboratory and Developmental Applications

Application Note: This document provides comprehensive protocols for the synthesis of 3,3-dimethyl-2-hexanol, a secondary alcohol with applications in organic synthesis and as a potential building block in the development of novel chemical entities. Two primary synthetic routes are detailed: the Grignard reaction of ethylmagnesium bromide with 3,3-dimethyl-2-butanone and the reduction of 3,3-dimethyl-2-hexanone (B3050459) using sodium borohydride (B1222165). These methods offer reliable and scalable approaches for researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O[1] |

| Molecular Weight | 130.23 g/mol [1] |

| CAS Number | 22025-20-3[1] |

| Boiling Point | 119-121 °C |

| Density | 0.812 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.415 |

Table 2: Reagents for Grignard Synthesis of this compound

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Magnesium Turnings | Mg | 24.31 | 1.1 |

| Bromoethane (B45996) | C₂H₅Br | 108.97 | 1.1 |

| 3,3-Dimethyl-2-butanone | C₆H₁₂O | 100.16 | 1.0 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | For workup |

Table 3: Reagents for Reduction Synthesis of this compound

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3,3-Dimethyl-2-hexanone | C₈H₁₄O | 126.20 | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 |

| Methanol (B129727) | CH₃OH | 32.04 | Solvent |

| Deionized Water | H₂O | 18.02 | For workup |

| Hydrochloric Acid (1M) | HCl | 36.46 | For workup |

Experimental Protocols

Method 1: Grignard Synthesis of this compound

This method involves the preparation of ethylmagnesium bromide followed by its reaction with 3,3-dimethyl-2-butanone. The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[2][3]

1. Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen to exclude moisture, which can quench the Grignard reagent.[4]

-

Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (1.1 eq) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

-

Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

2. Reaction with 3,3-Dimethyl-2-butanone

-

Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

3. Workup and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium (B1175870) chloride solution to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash successively with deionized water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.[5] Collect the fraction boiling at approximately 119-121 °C.

Method 2: Reduction of 3,3-Dimethyl-2-hexanone with Sodium Borohydride

This protocol describes the reduction of a ketone to a secondary alcohol using the mild and selective reducing agent sodium borohydride.[6]

1. Reaction Setup

-

Dissolution: In a round-bottom flask, dissolve 3,3-dimethyl-2-hexanone (1.0 eq) in methanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

2. Reduction

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise to the cooled ketone solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Workup and Purification

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Hydrolysis: To the residue, add deionized water and cool the flask in an ice bath. Slowly add 1M hydrochloric acid to neutralize the excess sodium borohydride and hydrolyze the borate (B1201080) ester complex. Continue adding acid until the solution is slightly acidic (pH ~6-7).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic extracts and wash with deionized water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.[5]

Mandatory Visualization

Caption: Workflow for the Grignard synthesis of this compound.

Caption: Workflow for the reduction synthesis of this compound.

Caption: Reaction pathways for the synthesis of this compound.

References

Applications of 3,3-Dimethyl-2-hexanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-hexanol is a secondary alcohol characterized by significant steric hindrance around the hydroxyl group due to the presence of a gem-dimethyl group adjacent to the carbinol carbon. This structural feature profoundly influences its reactivity and potential applications in organic synthesis. While not a commonly employed building block or chiral auxiliary in complex molecule synthesis, its chemistry is illustrative of the challenges and opportunities presented by sterically encumbered secondary alcohols. This document provides an overview of its known reactivity and potential, though not widely documented, applications.

Application Notes

The primary area where the reactivity of this compound has been noted is in acid-catalyzed dehydration reactions. Due to its sterically hindered nature, reactions that proceed via an S(_N)2 mechanism at the carbinol carbon are generally disfavored. Instead, reactions tend to proceed through carbocation intermediates, which are prone to rearrangement.

1. Dehydration Reactions: A Study in Carbocation Rearrangements

The most well-documented reaction of this compound is its dehydration under strong acid catalysis (e.g., concentrated H₂SO₄)[1]. This reaction does not typically yield a single, clean product but rather a mixture of isomeric alkenes. This is a direct consequence of the formation of a secondary carbocation which can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift.

The reaction proceeds via an E1 mechanism:

-

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O)[1].

-

Formation of a secondary carbocation: Loss of a water molecule results in the formation of a secondary carbocation at the C2 position[1].

-

Carbocation rearrangement: A 1,2-methyl shift occurs, where one of the methyl groups from the adjacent quaternary carbon migrates to the secondary carbocation center. This results in the formation of a more stable tertiary carbocation.

-

Elimination of a proton: A base (such as HSO₄⁻ or H₂O) abstracts a proton from a carbon adjacent to the carbocationic center, leading to the formation of a double bond and regenerating the acid catalyst.

Due to these rearrangements, a mixture of alkene products is typically observed. The major product is usually the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule[1].

Potential, but Undocumented, Applications

While specific examples in the literature are scarce, the principles of organic synthesis allow for extrapolation of potential applications for this compound, primarily in areas where its steric bulk could be advantageous or where its specific stereochemistry (if resolved) could be transferred.

2. As a Chiral Auxiliary (Hypothetical)

In principle, enantiomerically pure (R)- or (S)-3,3-Dimethyl-2-hexanol could serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction[2][3]. The steric bulk of the 3,3-dimethylpentyl group could effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.

However, the practical utility of this compound as a chiral auxiliary would be limited by:

-

Difficulty in attachment and cleavage: The steric hindrance that makes it a potentially effective stereocontrol element also makes it difficult to attach to and remove from the substrate.

-

Availability of enantiopure forms: Efficient methods for the resolution of racemic this compound would be required.

3. Synthesis of Sterically Hindered Ethers and Esters

This compound can be used to synthesize sterically hindered ethers and esters. These reactions, however, would require conditions that can overcome the steric hindrance. For example, Williamson ether synthesis would likely be inefficient due to the secondary nature of the alcohol favoring elimination. More robust methods, such as using a strong base to form the alkoxide followed by reaction with a primary alkyl halide, might be necessary. Esterification would likely require the use of a highly reactive acylating agent (e.g., an acid chloride or anhydride) with a suitable catalyst.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

This protocol is based on the general procedure for the acid-catalyzed dehydration of secondary alcohols.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Dichloromethane or diethyl ether

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Place 10 g of this compound into a 100 mL round-bottom flask.

-

Slowly and with cooling, add 5 mL of concentrated sulfuric acid to the flask. Swirl the flask to ensure thorough mixing.

-

Assemble a simple distillation apparatus with the flask.

-

Heat the mixture gently to initiate the reaction and distill the alkene products as they are formed. The boiling points of the expected hexene isomers will be lower than that of the starting alcohol.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate in a separatory funnel with two 20 mL portions of saturated sodium bicarbonate solution to neutralize any acidic residue.

-

Wash the organic layer with 20 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

The resulting liquid is a mixture of alkene isomers. These can be separated by fractional distillation or preparative gas chromatography.

Expected Products: A mixture of 3,3-dimethyl-1-hexene, 2,3-dimethyl-2-hexene, and other rearranged isomers. The exact ratio of products will depend on the reaction conditions.

Data Presentation

Due to the lack of specific quantitative data in the literature for the applications of this compound, the following table presents hypothetical data for representative reactions of a generic, sterically hindered secondary alcohol. This is intended for illustrative purposes only.

| Reaction | Reagents | Product | Hypothetical Yield (%) | Notes |

| Oxidation | CrO₃, H₂SO₄, acetone (B3395972) (Jones oxidation) | 3,3-Dimethyl-2-hexanone | 70-80 | Oxidation of secondary alcohols to ketones is generally efficient, but may be slower with sterically hindered substrates. |

| Esterification | Acetyl chloride, pyridine | 3,3-Dimethyl-2-hexyl acetate | 60-70 | The use of a reactive acylating agent and a non-nucleophilic base is necessary to overcome steric hindrance. |

| Williamson Ether Synthesis | 1. NaH, THF; 2. CH₃I | 2-Methoxy-3,3-dimethylhexane | <20 | S(_N)2 reaction is slow and elimination (dehydration) is a major competing pathway. |

| Mitsunobu Reaction | PPh₃, DIAD, Phthalimide | N-(3,3-Dimethyl-2-hexyl)phthalimide | 30-40 | This reaction proceeds with inversion of configuration but can be sluggish with hindered alcohols[4]. |

Visualizations

Caption: E1 dehydration mechanism of this compound.

Caption: Workflow for the dehydration of this compound.

This compound serves as a valuable case study for understanding the reactivity of sterically hindered secondary alcohols. Its primary documented application in organic synthesis is in dehydration reactions, which are characterized by carbocation rearrangements leading to a mixture of alkene products. While its use as a chiral auxiliary or a precursor for complex, sterically demanding molecules is theoretically possible, such applications are not well-established in the chemical literature. Further research would be needed to develop efficient protocols for its enantioselective synthesis and its incorporation into and removal from substrates under mild conditions to unlock its full potential in asymmetric synthesis.

References

Application Notes and Protocols for 3,3-Dimethyl-2-hexanol as a Putative Fragrance Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-hexanol is a branched-chain saturated alcohol with potential applications as an intermediate in the fragrance industry. While not a widely documented fragrance ingredient itself, its structural characteristics align with the class of branched-chain saturated alcohols, which are known to contribute a range of odor profiles, from floral and fruity to woody and green.[1][2][3] This document provides a comprehensive overview of the potential application of this compound as a fragrance intermediate, including detailed protocols for its synthesis, sensory evaluation, and stability testing. The information presented herein is intended to guide researchers in exploring the olfactory properties and performance of this molecule for its potential inclusion in fragrance formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for its handling, formulation, and performance assessment.

| Property | Value |

| Chemical Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~160-170 °C (estimated) |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; sparingly soluble in water. |

| CAS Number | 22025-20-3 |

Proposed Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds.[4][5][6][7][8] This protocol outlines the reaction of propylmagnesium bromide with 3,3-dimethyl-2-butanone.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Iodine crystal (for initiation)

-

Hydrochloric acid (HCl), 1 M

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium turnings to initiate the reaction, evidenced by a color change and gentle reflux.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

If a precipitate forms, add 1 M HCl to dissolve it.

-